molecular formula C17H17N3O3S B2958679 3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941892-34-8

3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2958679
CAS RN: 941892-34-8
M. Wt: 343.4
InChI Key: HBLARCGSFDJQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of 1,3,4-oxadiazole, which include compounds similar to 3-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, have shown promising anticancer activities. For instance, a study designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Photoinduced Molecular Rearrangements

1,2,4-oxadiazoles, a category to which the specified compound belongs, are studied for their photochemical properties. A research exploring the photochemistry of some 1,2,4-oxadiazoles found that irradiation in the presence of sulfur nucleophiles led to the synthesis of 1,2,4-thiadiazoles, suggesting potential applications in photoinduced molecular rearrangements (Vivona et al., 1997).

Crystal Structure Analysis

The crystal structure of compounds related to this compound has been analyzed, providing insights into their molecular arrangement and potential interactions. One study on a similar compound revealed that its crystal structure is stabilized by various hydrogen bonds and π···π interactions, which could be vital for understanding its chemical behavior (Sharma et al., 2016).

Nematicidal Activity

Research into novel 1,2,4-oxadiazole derivatives has shown potential nematicidal activities. For example, a study synthesized 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide group, which demonstrated good nematicidal activity against certain nematodes (Liu et al., 2022).

properties

IUPAC Name

3-butoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-2-3-9-22-13-7-4-6-12(11-13)15(21)18-17-20-19-16(23-17)14-8-5-10-24-14/h4-8,10-11H,2-3,9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLARCGSFDJQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.